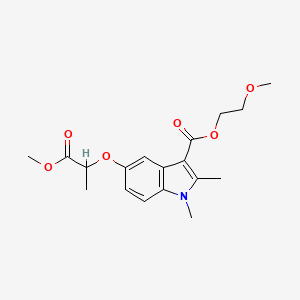

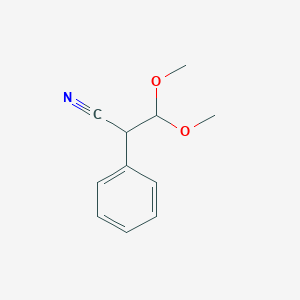

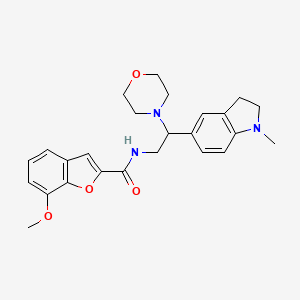

2-((3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-((3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of ethyl 2-cyano-4,4,4-trifluoro-3-((4-methoxyphenyl)amino)but-2-enoate can occur by the nucleophilic attack of ethyl 2-cyanoacetate anion to 4-methoxy acetimidoyl chloride and then elimination of chlorine ion .Applications De Recherche Scientifique

Synthesis and Characterization

- Crown Ethers Synthesis : It's involved in the synthesis of novel crown ethers, especially in creating 3-phenyl chromenone crown ethers. These compounds have been studied for their ability to associate with cations like Li+, Na+, K+, and Rb+ (Bulut & Erk, 2001).

- Warfarin Synthesis : It plays a role in the Michael addition for the synthesis of Warfarin and its analogues, demonstrating its significance in pharmaceutical chemistry (Alonzi et al., 2014).

- Solvolysis Reactions : The compound is involved in solvolysis reactions, particularly in studying the role of ion-molecule pairs and nucleophilic addition in these processes (Jia et al., 2002).

Antibacterial Properties

- Antibacterial Activity : Research has been conducted on the antibacterial effects of synthesized derivatives of 4-hydroxy-chromen-2-one, indicating potential applications in developing antibacterial agents (Behrami & Dobroshi, 2019).

Organic Synthesis

- Coumarin Derivatives : Studies focus on the synthesis of condensed coumarin derivatives, demonstrating its utility in organic synthesis and the creation of complex organic compounds (Dekić et al., 2007).

- Aerobic Oxidations : It's used in chromium corrole-catalyzed aerobic oxidations, showcasing its relevance in catalysis and organic reactions (Mahammed et al., 2003).

Luminescent Lanthanide Ion Complexes

- Luminescent Solutions : The compound is associated with the synthesis of luminescent lanthanide ion complexes, which are significant in the development of materials with unique optical properties (de Bettencourt-Dias et al., 2007).

Synthesis of Various Derivatives

- Heterocycles Incorporation : It is integral in synthesizing heterocycles incorporating pyrazolo[3,4-d]pyrimidin-4-one moiety, useful in antioxidant applications (El‐Mekabaty, 2015).

- Cyano-Functionalized Chromenes : The compound aids in the selective synthesis of cyano-functionalized 2-aryl-4H-chromenes under environmentally benign conditions, highlighting its role in green chemistry (Yin et al., 2013).

Mécanisme D'action

Target of Action

The compound’s structure suggests it may interact with various proteins or enzymes in the body, influencing their function .

Mode of Action

The compound’s structure suggests it may bind to its targets, altering their function and leading to changes at the molecular level .

Biochemical Pathways

The compound likely affects various biochemical pathways due to its potential interactions with different proteins or enzymes. These effects could lead to downstream changes in cellular processes .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and overall effect in the body .

Result of Action

Given the compound’s potential interactions with various targets, it is likely to have multiple effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F3NO4/c1-25-12-4-2-11(3-5-12)16-17(24)14-7-6-13(26-9-8-23)10-15(14)27-18(16)19(20,21)22/h2-7,10H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVOCEAHGIMBQMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OCC#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Ethyl-3,4,9-trimethyl-1-(2-piperidin-1-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2843216.png)

![3,5-diethyl 6-{[(E)-[(dimethylamino)methylidene]amino]amino}-2-oxo-1,2-dihydropyridine-3,5-dicarboxylate](/img/structure/B2843217.png)

![[1H-indol-3-yl(phenyl)methyl]methylamine](/img/structure/B2843226.png)

![N-[4-(carbamimidoylmethoxy)phenyl]-2,2-dimethylpropanamide hydrochloride](/img/structure/B2843228.png)

![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2843229.png)

![N-(4-ethoxyphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2843233.png)